REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][C:12]1([C:19](=[O:20])[O:21][CH2:22][CH3:23])[C:13](=[O:14])[NH:15][C:16](=[O:18])[CH2:17]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:27][CH2:28][OH:29].[H:25][H:26].[OH2:24]>>[NH2:11][C:12]1([C:19](=[O:20])[O:21][CH2:22][CH3:23])[C:13](=[O:14])[NH:15][C:16](=[O:18])[CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(NC(=O)OCc2ccccc2)CC(=O)NC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(N)CC(=O)NC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |